![molecular formula C27H26N4O2 B12007759 3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)
3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(benciloxi)fenil]-N’-[(E)-(4-isopropilfenil)metilideno]-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de pirazol. Este compuesto se caracteriza por su estructura única, que incluye un grupo benciloxifenil, un grupo isopropilfenil y un anillo de pirazol. Ha despertado interés en varios campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-[2-(benciloxi)fenil]-N’-[(E)-(4-isopropilfenil)metilideno]-1H-pirazol-5-carbohidrazida generalmente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una β-dicetona.
Introducción del grupo benciloxifenil: Este paso implica la reacción del derivado de pirazol con un haluro de benciloxifenil en condiciones básicas.
Formación de la carbohidrazida: Esto se hace reaccionando el intermedio con hidrato de hidracina.
Condensación con aldehído isopropilfenil: El paso final implica la condensación de la carbohidrazida con aldehído 4-isopropilfenil en condiciones ácidas o básicas para formar el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a sus aplicaciones especializadas y la complejidad de su síntesis. los principios generales de la síntesis orgánica, como la optimización de las condiciones de reacción, el uso de catalizadores y las técnicas de purificación, serían aplicables.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[2-(benciloxi)fenil]-N’-[(E)-(4-isopropilfenil)metilideno]-1H-pirazol-5-carbohidrazida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo benciloxi se puede oxidar para formar los derivados correspondientes del ácido benzoico.
Reducción: El grupo imina se puede reducir para formar la amina correspondiente.
Sustitución: Los anillos fenilo pueden experimentar reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: La sustitución aromática electrofílica se puede llevar a cabo utilizando reactivos como bromo o ácido nítrico en condiciones ácidas.
Productos Principales
Oxidación: Derivados del ácido benzoico.
Reducción: Derivados de la amina.
Sustitución: Derivados fenilo halogenados o nitrados.
Aplicaciones Científicas De Investigación
3-[2-(benciloxi)fenil]-N’-[(E)-(4-isopropilfenil)metilideno]-1H-pirazol-5-carbohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el campo de la oncología.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-[2-(benciloxi)fenil]-N’-[(E)-(4-isopropilfenil)metilideno]-1H-pirazol-5-carbohidrazida no se comprende completamente. se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de su anillo de pirazol y sus grupos fenilo. Estas interacciones pueden modular vías biológicas, lo que lleva a diversos efectos, como la inhibición de la actividad enzimática o la alteración de la señalización celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-[4-(benciloxi)fenil]-N’-[(E)-(2-metil-1H-indol-3-il)metilideno]-1H-pirazol-5-carbohidrazida
- N’-{(E)-[3-(benciloxi)fenil]metilideno}-3-(1,2-dihidro-5-acenaftalenil)-1H-pirazol-5-carbohidrazida
Unicidad
3-[2-(benciloxi)fenil]-N’-[(E)-(4-isopropilfenil)metilideno]-1H-pirazol-5-carbohidrazida es única debido a su combinación específica de grupos funcionales y su potencial actividad biológica. La presencia de ambos grupos benciloxi e isopropilfenil, junto con el anillo de pirazol, proporciona una estructura química distintiva que puede interactuar con varios objetivos moleculares de maneras únicas.
Propiedades
Fórmula molecular |
C27H26N4O2 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
3-(2-phenylmethoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H26N4O2/c1-19(2)22-14-12-20(13-15-22)17-28-31-27(32)25-16-24(29-30-25)23-10-6-7-11-26(23)33-18-21-8-4-3-5-9-21/h3-17,19H,18H2,1-2H3,(H,29,30)(H,31,32)/b28-17+ |
Clave InChI |
MFLOOSSMGDAMMP-OGLMXYFKSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)
![2-{[5-(3-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007679.png)

![[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007688.png)


![5-(4-methylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007702.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12007717.png)



![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12007739.png)


